molecular formula C14H10ClNO2 B14381872 2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene CAS No. 89375-15-5

2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene

Cat. No.: B14381872
CAS No.: 89375-15-5
M. Wt: 259.69 g/mol
InChI Key: SQULLPYUKPCYDA-UHFFFAOYSA-N
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Description

2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene is an organic compound that features a naphthalene ring substituted with a 1-chloro-4-nitrobuta-1,3-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene typically involves the reaction of naphthalene with 1-chloro-4-nitrobuta-1,3-diene under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amino-substituted naphthalenes.

Scientific Research Applications

2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-Chloro-2-nitrobuta-1,3-dien-1-yl)naphthalene
  • **2-(1-Bromo-4-nitrobuta-1,3-dien-1-yl)naphthalene
  • **2-(1-Chloro-4-aminobuta-1,3-dien-1-yl)naphthalene

Properties

CAS No.

89375-15-5

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

2-(1-chloro-4-nitrobuta-1,3-dienyl)naphthalene

InChI

InChI=1S/C14H10ClNO2/c15-14(6-3-9-16(17)18)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H

InChI Key

SQULLPYUKPCYDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=CC=C[N+](=O)[O-])Cl

Origin of Product

United States

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